molecular formula C12H21NO5 B6305877 1-(Tert-butyl) 2-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate CAS No. 1975992-77-8

1-(Tert-butyl) 2-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate

Cat. No.: B6305877
CAS No.: 1975992-77-8
M. Wt: 259.30 g/mol
InChI Key: CTBPJCTYTFHHRY-QPUJVOFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butyl) 2-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate is an organic compound belonging to the class of alpha amino acid esters It is characterized by its pyrrolidine ring structure with various substituents, including a tert-butyl group, a hydroxy group, and two methyl groups

Preparation Methods

The synthesis of 1-(Tert-butyl) 2-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate typically involves the following steps:

Chemical Reactions Analysis

1-(Tert-butyl) 2-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation.

    Major Products: Major products include oxidized or reduced derivatives of the original compound

Scientific Research Applications

1-(Tert-butyl) 2-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Tert-butyl) 2-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(Tert-butyl) 2-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate can be compared with similar compounds:

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-8(14)6-12(13,4)9(15)17-5/h8,14H,6-7H2,1-5H3/t8-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBPJCTYTFHHRY-QPUJVOFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@@H](CN1C(=O)OC(C)(C)C)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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